

# Technical Guide: 2-Methylsulfanyl-4-(trifluoromethyl)benzoic Acid

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## Compound of Interest

Compound Name: 2-methylthio-4-trifluoromethylbenzoic acid

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## Introduction

2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid, with the IUPAC name 2-(methylthio)-4-(trifluoromethyl)benzoic acid, is a substituted aromatic carboxylic acid. Its chemical structure, featuring a trifluoromethyl group and a methylsulfanyl group, makes it a compound of interest in the fields of medicinal chemistry and agrochemical synthesis. The trifluoromethyl group can enhance metabolic stability and binding affinity of molecules, while the methylsulfanyl group can be a key site for further chemical modifications. This guide provides a comprehensive overview of the available technical data for this compound.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	2-(methylthio)-4-(trifluoromethyl)benzoic acid	[1]
CAS Number	142994-05-6	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub> S	[1][2]
Molecular Weight	236.21 g/mol	[2]
Physical Description	Liquid	[4]
SMILES	<chem>CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O</chem>	[1]
InChI Key	VAFHTUOXGAZOQY-UHFFFAOYSA-N	[1]

## Synthesis and Reactivity

While a detailed experimental protocol for the synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid is not readily available in the reviewed literature, its role as a precursor in the synthesis of other compounds provides insight into its reactivity.

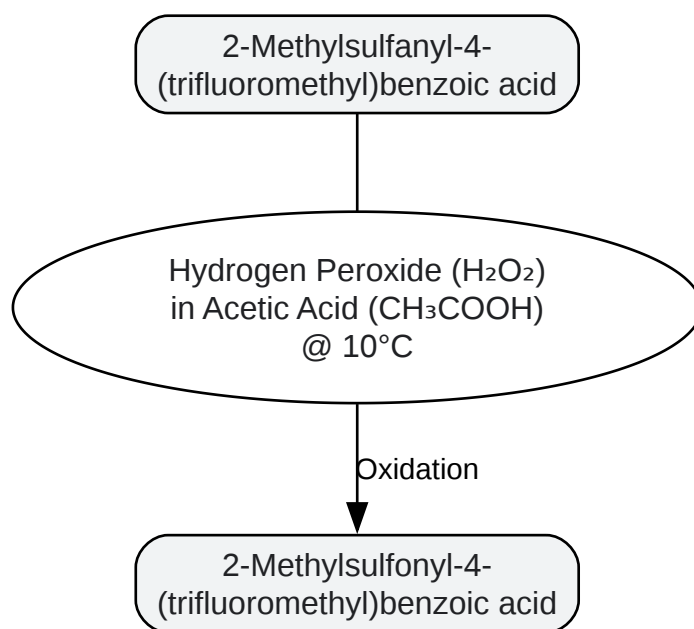
### Oxidation to 2-Methylsulfonyl-4-(trifluoromethyl)benzoic Acid

2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid serves as the starting material for the synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, an intermediate in the production of sulfonylurea herbicides[5]. The reaction involves the oxidation of the methylsulfonyl group to a methylsulfonyl group.

#### Experimental Protocol:

The synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid is achieved through the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C[5].

The following diagram illustrates this synthetic pathway.



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**Figure 1:** Synthesis of the sulfonyl derivative.

## Applications

Based on available information, 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid is primarily utilized as a chemical intermediate.

- **Agrochemicals:** It is a precursor for sulfonylurea herbicides[5].
- **Pharmaceuticals:** The structural motifs present in this molecule suggest its potential as a building block in the design and synthesis of new pharmaceutical agents[1]. The trifluoromethyl group is a common feature in many modern drugs.

## Biological Activity

There is currently a lack of specific data in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid itself. Research on structurally related compounds containing the trifluoromethylphenyl moiety has explored their potential as antibacterial agents and kinase inhibitors, though these molecules are significantly different in their overall structure.

## Toxicological Information

Limited toxicological data is available. The compound is classified as harmful if swallowed according to GHS classifications[4]. A comprehensive toxicological profile has not been found in the reviewed literature.

## Conclusion

2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid is a valuable chemical intermediate, particularly in the synthesis of its oxidized sulfonyl derivative used in the agrochemical industry. While its direct biological applications are not yet well-defined in publicly accessible literature, its structural features suggest potential for its use as a scaffold in drug discovery and development. Further research is needed to fully elucidate its biological activity, toxicological profile, and potential therapeutic applications. The provided information, including the synthetic protocol for its derivative, offers a foundational understanding for researchers and professionals working with this compound.

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